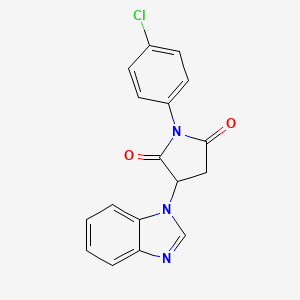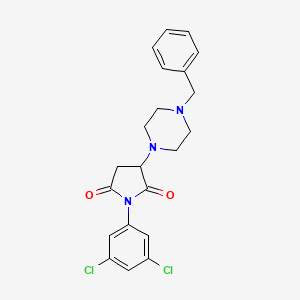
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine
描述
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine, also known as DMNQ, is a quinone derivative that has been widely studied for its potential applications in scientific research. DMNQ has been found to possess a wide range of biological activities, including antioxidant, pro-oxidant, and anti-cancer properties. In
作用机制
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine exerts its biological effects through the generation of reactive oxygen species (ROS) in cells. It has been found to induce oxidative stress and activate various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the p53 pathway. This compound has also been found to interact with cellular proteins, such as thioredoxin reductase and NADPH oxidase, which play important roles in cellular redox homeostasis.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and sensitize cancer cells to chemotherapy. This compound has also been found to protect against oxidative stress-induced cell death in neuronal cells and cardiomyocytes. Additionally, this compound has been found to modulate the expression of various genes involved in cellular metabolism, inflammation, and stress response.
实验室实验的优点和局限性
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a wide range of biological activities and mechanisms of action. However, this compound also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its pro-oxidant properties can induce oxidative stress in cells, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine. One potential direction is the development of this compound-based therapies for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is the study of the mechanisms of this compound-induced oxidative stress and cell death, which may provide insights into the pathogenesis of these diseases. Additionally, the development of novel this compound derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.
科学研究应用
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been extensively studied for its potential applications in scientific research. It has been found to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been found to possess pro-oxidant properties, which can be used to induce oxidative stress in cells and study the mechanisms of oxidative stress-induced cell death.
属性
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(naphthalen-1-ylmethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-15-13-21(25-23-20(27-3)12-11-19(26-2)22(15)23)24-14-17-9-6-8-16-7-4-5-10-18(16)17/h4-13H,14H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNIJQLZZFKRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![isobutyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B3860561.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3860569.png)
![4-(4-pyridinyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3860580.png)
![(2-methyl-4-nitrophenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B3860583.png)


![N'-[2-(allyloxy)-5-bromobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3860628.png)
![4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3860634.png)

![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3860640.png)

![2-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3860663.png)


